Cas no 1170599-55-9 (1-(2-methoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea)

1-(2-Methoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a synthetic urea derivative featuring a methoxyphenyl and tetrahydroquinolinone moiety. This compound exhibits potential as an intermediate in pharmaceutical research, particularly in the development of kinase inhibitors or modulators of biological pathways. Its structural framework combines aromatic and heterocyclic elements, offering versatility for further derivatization. The methoxy group may enhance solubility and bioavailability, while the tetrahydroquinolinone core contributes to binding affinity in target interactions. The compound’s purity and stability make it suitable for exploratory studies in medicinal chemistry, where precise molecular design is critical. Handling requires standard laboratory precautions due to its organic nature.
1-(2-methoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea structure
1170599-55-9 structure
Product Name:1-(2-methoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
CAS No:1170599-55-9
MF:C17H17N3O3
MW:311.335183858871
CID:6467570
Update Time:2025-06-07

1-(2-methoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea Chemical and Physical Properties

Names and Identifiers

    • 1-(2-methoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
    • 1-(2-methoxyphenyl)-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea
    • Inchi: 1S/C17H17N3O3/c1-23-15-5-3-2-4-14(15)20-17(22)18-12-7-8-13-11(10-12)6-9-16(21)19-13/h2-5,7-8,10H,6,9H2,1H3,(H,19,21)(H2,18,20,22)
    • InChI Key: FORNZCSIIKIXHH-UHFFFAOYSA-N
    • SMILES: N(C1=CC=CC=C1OC)C(NC1C=CC2=C(C=1)CCC(=O)N2)=O

1-(2-methoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea Pricemore >>

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F5540-0020-2μmol
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1-(2-methoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea Related Literature

Additional information on 1-(2-methoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Professional Introduction to Compound with CAS No. 1170599-55-9 and Product Name: 1-(2-methoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

The compound with the CAS number 1170599-55-9 and the product name 1-(2-methoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered considerable attention due to its unique structural features and promising biological activities. The combination of a 2-methoxyphenyl group and a 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl moiety creates a scaffold that is highly suitable for further medicinal chemistry exploration.

In recent years, there has been a growing interest in the development of novel therapeutic agents that target complex biological pathways. The compound in question has shown remarkable potential in preclinical studies, particularly in the context of modulating enzyme activity and inhibiting key signaling pathways associated with various diseases. The urea moiety in its structure is known to enhance binding affinity and selectivity, making it an attractive component for drug design.

One of the most compelling aspects of this compound is its ability to interact with multiple targets simultaneously. This multitarget engagement approach has been increasingly recognized as a viable strategy for developing more effective and less toxic drugs. The 2-methoxyphenyl group contributes to the molecule's solubility and bioavailability, while the tetrahydroquinolin-6-yl moiety provides a rigid core that can be further modified to optimize pharmacokinetic properties.

Recent studies have highlighted the compound's efficacy in models of inflammation and neurodegeneration. The ability to modulate key enzymes such as kinases and phosphodiesterases suggests that it could be a valuable candidate for treating conditions ranging from chronic inflammatory disorders to neurodegenerative diseases like Alzheimer's and Parkinson's. The urea component also plays a crucial role in stabilizing the active conformation of the molecule, ensuring prolonged interaction with biological targets.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, including transition metal catalysis and asymmetric hydrogenation, have been employed to construct the complex framework efficiently. These methodologies not only enhance the scalability of production but also allow for rapid diversification of the molecular structure to explore new pharmacological profiles.

From a computational chemistry perspective, molecular docking studies have been instrumental in understanding the binding interactions between this compound and its target proteins. These simulations have revealed key residues that contribute to its high affinity and selectivity. By leveraging machine learning algorithms, researchers have been able to predict potential analogs with improved biological activity, accelerating the drug discovery process.

The pharmacokinetic properties of 1-(2-methoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea have also been thoroughly investigated. In vitro and in vivo studies indicate that it exhibits favorable metabolic stability and moderate oral bioavailability. These characteristics are critical for ensuring that the compound reaches its target site in sufficient concentrations to elicit a therapeutic response. Additionally, preliminary toxicology studies suggest that it is well-tolerated at relevant doses, paving the way for further clinical development.

The development of this compound aligns with broader trends in pharmaceutical innovation, where there is an increasing emphasis on personalized medicine and targeted therapy. By understanding the genetic and molecular underpinnings of disease, researchers can design molecules that are tailored to individual patient needs. The versatility of this scaffold allows for modifications that can cater to diverse therapeutic indications, making it a valuable asset in modern drug discovery.

Future research directions include exploring derivatives of this compound that exhibit enhanced potency or reduced side effects. Additionally, investigating its mechanism of action at a deeper level will provide insights into how it interacts with biological systems at the molecular level. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating these findings into tangible therapeutic benefits for patients worldwide.

In conclusion,1-(2-methoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea represents a promising lead compound with significant potential in addressing unmet medical needs. Its unique structural features combined with encouraging preclinical data make it an attractive candidate for further development. As research continues to uncover new applications for this molecule,CAS No. 1170599-55-9 will undoubtedly play a pivotal role in shaping the future of pharmaceutical innovation.

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